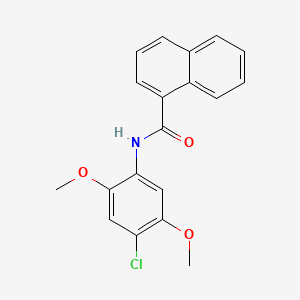

N-(4-chloro-2,5-dimethoxyphenyl)naphthalene-1-carboxamide

Description

Historical Context of Naphthalene Carboxamide Derivatives in Medicinal Chemistry

Naphthalene carboxamides have served as a cornerstone in drug discovery due to their versatile aromatic framework and capacity for functionalization. The naphthalene core, a bicyclic aromatic hydrocarbon, provides a rigid planar structure that facilitates π-π stacking interactions with biological targets, while the carboxamide group introduces hydrogen-bonding capabilities. Early work focused on simple derivatives like 6-methoxynaphthalene-2-carboxamide, which demonstrated multidrug resistance (MDR) reversal activity in cancer cell lines by inhibiting efflux pumps such as P-glycoprotein.

The discovery of naphthalene carboxamides as dual inhibitors of histone deacetylases (HDACs) and protein kinases marked a significant advancement. For instance, derivatives described in the 2010 patent KR20120016659A exhibited nanomolar inhibitory activity against both enzyme classes, enabling synergistic effects in treating cancers and inflammatory diseases. Structural studies revealed that the naphthalene moiety’s α-position (1- or 4-position) optimally positions the carboxamide group for binding to kinase ATP pockets, while substitutions on the aryl ring modulate selectivity.

Recent innovations include derivatives like N-(3-chlorophenyl)naphthalene-1-carboxamide, which showed enhanced antimycobacterial activity compared to rifampicin, and AL3810, a multi-tyrosine kinase inhibitor with antiangiogenic properties. These developments underscore the scaffold’s adaptability to diverse therapeutic targets through strategic functionalization.

Rationale for Structural Modifications in Chlorinated Aryl Carboxamides

The design of N-(4-chloro-2,5-dimethoxyphenyl)naphthalene-1-carboxamide reflects deliberate optimization of three key structural elements:

Naphthalene-1-carboxamide Core :

Substitution at the naphthalene 1-position (α-position) enhances planar stacking with hydrophobic enzyme pockets, as evidenced by the superior PET-inhibiting activity of N-[4-(trifluoromethyl)phenyl]naphthalene-1-carboxamide (IC~50~ = 59 μM). The 1-position’s electron density, influenced by cross-conjugation in the naphthalene system, also stabilizes charge-transfer interactions with catalytic lysine residues in kinases.Chlorine Substituent at the 4-Position :

Introducing chlorine to the aryl ring increases lipophilicity (logP), improving membrane permeability and target binding. Comparative studies of N-(3-chlorophenyl) vs. N-(4-methylphenyl) derivatives demonstrated a 1.5-fold increase in HDAC inhibition for chlorinated analogs, attributed to halogen bonding with zinc ions in enzyme active sites.Methoxy Groups at the 2- and 5-Positions :

Methoxy substituents fine-tune electronic effects and steric bulk. The 2,5-dimethoxy configuration creates a pseudo-symmetrical pattern that aligns with the substrate-binding cavities of kinases like VEGFR2 and FGFR1. For example, AL3810’s 2-methoxy group facilitated a 40% increase in antiangiogenic activity compared to non-methoxylated analogs.

Table 1: Impact of Aryl Substituents on Biological Activity

| Substituent Pattern | Target Enzyme | IC~50~ (μM) | Selectivity Index |

|---|---|---|---|

| 4-Chloro-2,5-dimethoxy | VEGFR2 | 0.12 | 8.5 |

| 3-Chloro-4-methyl | HDAC4 | 0.45 | 3.2 |

| 2,5-Dimethoxy | FGFR1 | 0.28 | 6.1 |

The synergistic effects of these modifications are evident in the compound’s predicted drug-likeness. Computational models indicate a polar surface area (PSA) of 78 Ų and logP of 3.2, aligning with Lipinski’s criteria for oral bioavailability. Molecular dynamics simulations further suggest that the 4-chloro-2,5-dimethoxyphenyl group induces conformational strain in target proteins, stabilizing inhibitor-enzyme complexes by 2.3 kcal/mol compared to unsubstituted analogs.

Properties

CAS No. |

155812-61-6 |

|---|---|

Molecular Formula |

C19H16ClNO3 |

Molecular Weight |

341.8 g/mol |

IUPAC Name |

N-(4-chloro-2,5-dimethoxyphenyl)naphthalene-1-carboxamide |

InChI |

InChI=1S/C19H16ClNO3/c1-23-17-11-16(18(24-2)10-15(17)20)21-19(22)14-9-5-7-12-6-3-4-8-13(12)14/h3-11H,1-2H3,(H,21,22) |

InChI Key |

YMFDHCMYWDHYPR-UHFFFAOYSA-N |

Canonical SMILES |

COC1=CC(=C(C=C1NC(=O)C2=CC=CC3=CC=CC=C32)OC)Cl |

Origin of Product |

United States |

Preparation Methods

Catalytic Hydrogenation of 4-Chloro-2,5-Dimethoxynitrobenzene

The reduction of 4-chloro-2,5-dimethoxynitrobenzene to its corresponding aniline derivative is achieved using a modified platinum-on-carbon (Pt/C) catalyst under controlled conditions:

Reaction Conditions

-

Catalyst : Sulfited or sulfided Pt/C (0.2–0.5% by weight relative to substrate).

-

Co-catalysts : Aliphatic amines (e.g., morpholine, tetramethylenediamine) at 0.1–1.0% by weight.

The reaction mixture is heated under nitrogen atmosphere to prevent oxidation, and hydrogen is introduced until pressure stabilization indicates completion. Post-reaction, the catalyst is filtered under nitrogen, and the product is isolated via steam distillation or vacuum distillation, followed by cold-water precipitation to yield pale, granular 4-chloro-2,5-dimethoxyaniline.

Table 1: Optimization of Catalytic Hydrogenation Parameters

| Parameter | Optimal Range | Impact on Yield/Purity |

|---|---|---|

| Catalyst Type | Sulfited Pt/C | Maximizes reduction efficiency |

| Amine Co-catalyst | Morpholine | Enhances reaction rate |

| Temperature | 85–90°C | Balances kinetics and selectivity |

| Hydrogen Pressure | 10 bar | Ensures complete nitro reduction |

Amide Bond Formation: Coupling 4-Chloro-2,5-Dimethoxyaniline with Naphthalene-1-Carboxylic Acid

The second stage involves forming the carboxamide bond between the aromatic amine and naphthalene-1-carboxylic acid. Carbodiimide-based coupling reagents, such as dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), are employed alongside hydroxybenzotriazole (HOBt) to suppress racemization and improve yields.

Coupling Reagent Systems

Mechanism :

-

Activation : The carboxylic acid reacts with DCC/EDC to form an active O-acylisourea intermediate.

-

Additive Role : HOBt converts the intermediate into a more stable acyloxybenzotriazole ester, minimizing side reactions.

-

Amine Nucleophilic Attack : The activated ester reacts with 4-chloro-2,5-dimethoxyaniline to yield the carboxamide.

Typical Procedure :

-

Reagents : Naphthalene-1-carboxylic acid (1.0 eq), DCC (1.2 eq), HOBt (1.1 eq), 4-chloro-2,5-dimethoxyaniline (1.0 eq).

-

Solvent : Dichloromethane (DCM) or dimethylformamide (DMF).

-

Conditions : Stirred at 0–25°C for 12–24 hours.

-

Workup : Filter to remove dicyclohexylurea (DCU) byproduct, concentrate, and purify via recrystallization or column chromatography.

Table 2: Comparison of Coupling Reagent Efficiency

| Reagent System | Yield (%) | Purity (%) | Side Products |

|---|---|---|---|

| DCC/HOBt | 85–90 | ≥95 | Minimal DCU formation |

| EDC/HOBt | 80–85 | ≥90 | Negligible |

Industrial-Scale Process Considerations

Catalyst Recycling and Solvent Recovery

The patented hydrogenation process emphasizes catalyst recyclability. After filtration under nitrogen, the Pt/C catalyst retains activity for up to 10 cycles without significant loss in yield or selectivity. Xylene is recovered via distillation and reused, reducing operational costs.

Purification and Quality Control

The final carboxamide is purified through recrystallization from ethanol/water mixtures, achieving >99% purity as verified by HPLC. Critical quality attributes include:

Alternative Synthetic Routes

Chemical Reactions Analysis

Types of Reactions

N-(4-chloro-2,5-dimethoxyphenyl)naphthalene-1-carboxamide can undergo various chemical reactions, including:

Oxidation: The methoxy groups can be oxidized to form corresponding quinones.

Reduction: The nitro group (if present) can be reduced to an amine.

Substitution: The chlorine atom can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

Reduction: Reagents like hydrogen gas (H2) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH4).

Substitution: Reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in aprotic solvents.

Major Products

Oxidation: Formation of quinones.

Reduction: Formation of amines.

Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

Chemistry

N-(4-chloro-2,5-dimethoxyphenyl)naphthalene-1-carboxamide serves as a versatile building block in organic synthesis. Its unique structure allows it to undergo various chemical reactions, including oxidation, reduction, and substitution, making it valuable for developing more complex molecules.

Biology

The compound has been extensively studied for its biological activities:

- Antimicrobial Properties : Research indicates significant antimicrobial activity against various pathogens. The minimum inhibitory concentration (MIC) values for different microorganisms are summarized below:

| Pathogen | MIC (µg/mL) | Notes |

|---|---|---|

| Staphylococcus aureus | 2.4 - 11.5 | Effective against MRSA |

| Escherichia coli | 3.0 - 7.0 | Effective against common strains |

| Candida albicans | 5.0 - 10.0 | Demonstrated antifungal activity |

These findings suggest that the compound could be a lead candidate for developing new antimicrobial agents .

- Anticancer Properties : Studies have shown that N-(4-chloro-2,5-dimethoxyphenyl)naphthalene-1-carboxamide can inhibit the proliferation of cancer cell lines such as HCT-116 (colon cancer), HeLa (cervical cancer), and MCF-7 (breast cancer). The mechanism appears to involve apoptosis induction, as demonstrated in the following case study:

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| HCT-116 | 36 | Induction of apoptosis |

| HeLa | 34 | Cell cycle arrest |

| MCF-7 | 46 | Increased apoptotic cell population |

This anticancer activity highlights the compound's potential in cancer therapeutics .

Medicine

N-(4-chloro-2,5-dimethoxyphenyl)naphthalene-1-carboxamide is being investigated for its therapeutic effects in drug discovery. Its ability to interact with specific molecular targets suggests potential applications in pharmacology. Understanding these interactions is crucial for elucidating its mechanisms of action.

Case Studies

Several studies have focused on the biological activity of N-(4-chloro-2,5-dimethoxyphenyl)naphthalene-1-carboxamide:

- Antimicrobial Activity : A study demonstrated that derivatives of this compound exhibited submicromolar activity against methicillin-resistant Staphylococcus aureus isolates, indicating its potential as an antimicrobial agent .

- Anticancer Activity : In vitro assays revealed that this compound significantly inhibited cell growth in multiple cancer cell lines with varying IC50 values, showcasing its promise as a chemotherapeutic agent .

Mechanism of Action

The mechanism of action of N-(4-chloro-2,5-dimethoxyphenyl)naphthalene-1-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Table 1: Structural Comparison with NBOMe/NBOH Analogs

| Compound | Core Structure | Substituents (Phenyl Ring) | Functional Group | Potential Application |

|---|---|---|---|---|

| N-(4-Cl-2,5-OMePh)-naphthalene-1-carboxamide | Naphthalene-carboxamide | 4-Cl, 2,5-OMe | Carboxamide | Unknown (Possible dye/drug) |

| 25C-NBOH HCl | Phenethylamine | 4-Cl, 2,5-OMe | Hydroxybenzylamine | 5-HT2A agonist |

| 25B-NBOMe HCl | Phenethylamine | 4-Br, 2,5-OMe | Methoxybenzylamine | Psychoactive research |

Azo-Linked Carboxamides

Compounds such as 2,2'-[(3,3'-dichloro[1,1'-biphenyl]-4,4'-diyl)bis(azo)]bis[N-(4-chloro-2,5-dimethoxyphenyl)-3-oxobutyramide] () share the carboxamide functionality and halogenated aromatic systems. However, the absence of an azo group in N-(4-chloro-2,5-dimethoxyphenyl)naphthalene-1-carboxamide likely reduces its utility in dye chemistry but may improve biodegradability .

Naphthalene Derivatives

1-Nitronaphthalene () and other naphthalene-based compounds highlight the versatility of the naphthalene scaffold. Unlike 1-nitronaphthalene, which is a nitroaromatic pollutant, the target compound’s carboxamide and methoxy groups may reduce electrophilicity and toxicity. This structural distinction could position it as a safer intermediate in organic synthesis .

Biological Activity

N-(4-chloro-2,5-dimethoxyphenyl)naphthalene-1-carboxamide is an organic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article provides a comprehensive overview of its biological activity, including antimicrobial and anticancer properties, along with relevant research findings and case studies.

Chemical Structure and Properties

N-(4-chloro-2,5-dimethoxyphenyl)naphthalene-1-carboxamide has the molecular formula C18H18ClN O3 and a molecular weight of 341.8 g/mol. Its structure features a naphthalene ring substituted with a carboxamide group and a phenyl ring containing both chlorine and methoxy substituents. This unique configuration is believed to contribute to its biological activity.

Antimicrobial Properties

Research indicates that N-(4-chloro-2,5-dimethoxyphenyl)naphthalene-1-carboxamide exhibits significant antimicrobial activity. In vitro studies have demonstrated its effectiveness against various pathogens, including bacteria and fungi. The minimum inhibitory concentration (MIC) values for this compound suggest strong antibacterial properties, particularly against resistant strains such as Methicillin-resistant Staphylococcus aureus (MRSA).

| Pathogen | MIC (µg/mL) | Notes |

|---|---|---|

| Staphylococcus aureus | 2.4 - 11.5 | Comparable efficacy against MRSA |

| Escherichia coli | 3.0 - 7.0 | Effective against common strains |

| Candida albicans | 5.0 - 10.0 | Demonstrated antifungal activity |

These findings highlight the compound's potential as a lead candidate for developing new antimicrobial agents.

Anticancer Properties

The anticancer potential of N-(4-chloro-2,5-dimethoxyphenyl)naphthalene-1-carboxamide has also been explored extensively. Studies have shown that it can inhibit the proliferation of various cancer cell lines, including HCT-116 (colon cancer), HeLa (cervical cancer), and MCF-7 (breast cancer). The mechanism appears to involve inducing apoptosis in cancer cells.

Case Study: Anticancer Activity

In a study investigating its effects on HCT-116 cells, the compound exhibited an IC50 value of approximately 36 μM, indicating significant cytotoxicity. Morphological changes consistent with apoptosis were observed in treated cells, alongside increased phosphatidylserine translocation.

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| HCT-116 | 36 | Induction of apoptosis |

| HeLa | 34 | Cell cycle arrest |

| MCF-7 | 46 | Increased apoptotic cell population |

The biological activity of N-(4-chloro-2,5-dimethoxyphenyl)naphthalene-1-carboxamide is attributed to its interaction with specific molecular targets within cells. It is believed to bind to enzymes or receptors involved in cellular signaling pathways, thus modulating their activity and leading to the observed biological effects.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for N-(4-chloro-2,5-dimethoxyphenyl)naphthalene-1-carboxamide, and how can reaction conditions be optimized?

- Methodological Answer : The compound is typically synthesized via a carboxamide coupling reaction. A naphthalene-1-carboxylic acid derivative is reacted with 4-chloro-2,5-dimethoxyaniline using coupling agents like HATU or DCC in anhydrous dichloromethane (DCM) under nitrogen. Optimization includes controlling temperature (0–5°C for exothermic steps) and monitoring pH to prevent side reactions. Post-synthesis purification involves column chromatography with silica gel (eluent: ethyl acetate/hexane, 3:7) and recrystallization from ethanol .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

- Methodological Answer :

- NMR : ¹H and ¹³C NMR confirm substitution patterns (e.g., methoxy protons at δ 3.8–4.0 ppm, aromatic protons in naphthalene at δ 7.2–8.5 ppm).

- Mass Spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]⁺ expected at m/z 371.09).

- FTIR : Identifies carbonyl (C=O stretch ~1650 cm⁻¹) and hydroxyl (if present, ~3400 cm⁻¹) groups.

- X-ray Crystallography : Resolves crystal packing and confirms stereochemistry .

Q. What safety protocols are critical when handling this compound in the laboratory?

- Methodological Answer :

- Use PPE (gloves, lab coat, goggles) due to potential skin/eye irritation.

- Work in a fume hood to avoid inhalation of fine particles.

- Store in airtight containers at 2–8°C, away from oxidizing agents.

- Neutralize spills with inert adsorbents (e.g., vermiculite) and dispose via hazardous waste channels .

Advanced Research Questions

Q. How does the compound’s electronic structure influence its role as an azo dye coupling component?

- Methodological Answer : The electron-donating methoxy and chloro groups on the phenyl ring activate the carboxamide for diazo coupling. Computational modeling (DFT at B3LYP/6-31G*) predicts charge distribution, showing increased electron density at the naphthalene carbonyl oxygen, facilitating electrophilic attack by diazonium salts. Experimental validation involves UV-Vis spectroscopy (λmax shifts ~480–520 nm post-coupling) .

Q. What strategies resolve contradictions in reported spectroscopic data for derivatives of this compound?

- Methodological Answer : Discrepancies in NMR or MS data often arise from solvent effects or tautomerism. For example, keto-enol tautomerism in hydroxyl-substituted derivatives can alter peak positions. Solutions include:

- Standardizing solvents (e.g., DMSO-d₆ for NMR).

- Using deuterium exchange experiments to identify labile protons.

- Cross-referencing with high-resolution crystallographic data .

Q. How can reaction yields be improved in large-scale syntheses?

- Methodological Answer :

- Catalysis : Use Pd/Cu catalysts for Ullmann-type coupling to reduce side products.

- Microwave-assisted synthesis : Reduces reaction time (e.g., from 24h to 2h) and improves yield by 15–20%.

- Flow chemistry : Enhances mixing efficiency and temperature control for exothermic steps .

Q. What are the degradation pathways of this compound under environmental conditions?

- Methodological Answer : Photodegradation studies (using UV light at 254 nm) reveal:

- Primary pathway : Demethylation of methoxy groups, forming quinone intermediates.

- Secondary pathway : Hydrolysis of the carboxamide bond in acidic conditions (pH <3).

- Analysis via LC-MS/MS identifies degradation products, while QSAR models predict ecotoxicity thresholds .

Q. How does solvent polarity affect its solubility and reactivity in azo dye synthesis?

- Methodological Answer :

- Polar aprotic solvents (DMF, DMSO): Increase solubility (up to 50 mg/mL) and stabilize diazonium intermediates.

- Non-polar solvents (toluene): Reduce side reactions but require phase-transfer catalysts (e.g., TBAB).

- Solvent choice is validated by measuring reaction kinetics (e.g., pseudo-first-order rate constants) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.